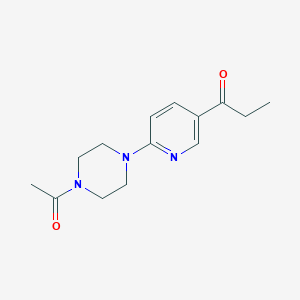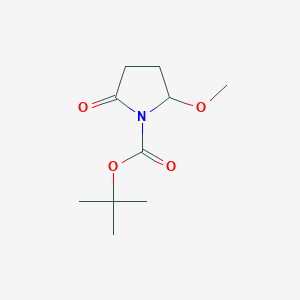
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of nicotinic acid and contains a piperazine ring substituted with an acetyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine and acetylating agentsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or deacetylated compounds .
Applications De Recherche Scientifique
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and nicotinate moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
Chromium nicotinate: A compound used to treat chromium deficiencies and associated symptoms.
Nicotine: A stimulant drug that acts on nicotinic acetylcholine receptors .
Uniqueness
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with an acetylated piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
NGKDXFQTBCWMMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)







![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
